Isonicotinic Acid-d4

Vue d'ensemble

Description

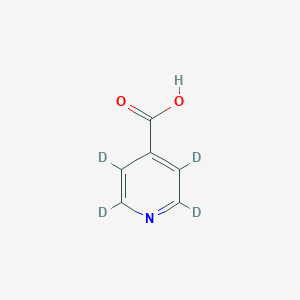

Isonicotinic Acid-d4, also known as deuterated isonicotinic acid, is a derivative of isonicotinic acid where four hydrogen atoms are replaced by deuterium. This compound is often used in research involving isotopic labeling due to its stability and distinct properties compared to its non-deuterated counterpart.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isonicotinic Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of isonicotinic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of advanced deuteration techniques. These methods often employ high-pressure reactors and specialized catalysts to achieve high yields and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and prevent contamination.

Analyse Des Réactions Chimiques

Types of Reactions

Isonicotinic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated derivatives of pyridine carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.

Major Products

The major products formed from these reactions include deuterated derivatives of pyridine, alcohols, amines, and various substituted pyridine compounds.

Applications De Recherche Scientifique

Analytical Applications

Internal Standard in Mass Spectrometry

Isonicotinic acid-d4 is frequently used as an internal standard for the quantification of nicotinic acid in biological samples via gas chromatography-mass spectrometry (GC-MS). Its deuterated nature allows for precise differentiation between the analyte and the standard due to distinct mass shifts, facilitating accurate quantification in complex biological matrices .

| Application | Methodology | Benefits |

|---|---|---|

| Quantification of Nicotinic Acid | GC-MS | High accuracy due to mass shift |

| Monitoring Drug Metabolism | LC-MS/MS | Enhanced sensitivity and specificity |

Pharmacological Research

Role in Tuberculosis Treatment

This compound has been investigated for its role in tuberculosis (TB) treatment, particularly as a metabolite of isoniazid (INH). Studies have shown that INH induces a post-translational modification known as lysine isonicotinylation (K inic), which affects gene expression and chromatin structure. This modification may contribute to the side effects observed in long-term INH therapy .

- Mechanism : INH promotes the biosynthesis of isonicotinyl-CoA, which acts as a co-factor for K inic.

- Implications : Understanding this mechanism can help elucidate the potential carcinogenic effects associated with prolonged INH use.

Biochemical Applications

Histone Modification Studies

Recent research has highlighted the importance of this compound in studying histone modifications. The compound serves as a tool to investigate the dynamics of histone acetylation and isonicotinylation, revealing insights into epigenetic regulation and gene expression modulation .

| Study Focus | Findings |

|---|---|

| Histone K inic Levels | Increased after INH treatment in HepG2 cells |

| Role of Acetyltransferases | CBP and P300 catalyze histone K inic |

Case Studies

-

Quantification of Nicotinic Acid in Biological Samples

- Objective : To determine the levels of nicotinic acid in serum samples.

- Method : Utilized this compound as an internal standard for GC-MS analysis.

- Results : Achieved high recovery rates and low detection limits, demonstrating the effectiveness of using deuterated standards in complex biological matrices.

-

Investigating Histone Modifications Induced by INH

- Objective : To analyze the effects of INH on histone modifications.

- Method : Employed mass spectrometry to quantify K inic levels post-INH treatment.

- Results : Confirmed that INH significantly increases K inic levels, implicating it in epigenetic changes associated with TB therapy.

Mécanisme D'action

The mechanism of action of Isonicotinic Acid-d4 involves its interaction with specific molecular targets. In biological systems, the deuterium atoms can influence the rate of enzymatic reactions, providing insights into enzyme function and substrate specificity. The compound’s unique isotopic properties make it a valuable tool in studying molecular pathways and identifying potential therapeutic targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic Acid:

Picolinic Acid: An isomer of isonicotinic acid, picolinic acid has the carboxyl group at the 2-position instead of the 4-position.

Isonicotinic Acid: The non-deuterated form of Isonicotinic Acid-d4, commonly used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it particularly useful in isotopic labeling studies, where it can provide detailed information about reaction mechanisms and molecular interactions that are not easily obtainable with non-deuterated compounds.

Activité Biologique

Isonicotinic Acid-d4 (INA-d4) is a stable isotope-labeled derivative of isonicotinic acid, primarily utilized in metabolic studies and drug metabolism research. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevance in various biological systems.

Overview of this compound

Isonicotinic acid is a pyridine derivative that has garnered attention due to its role as a metabolite of isoniazid, an antibiotic used in tuberculosis treatment. The deuterated form, this compound, is particularly useful for tracing metabolic pathways due to the incorporation of deuterium, which allows for precise tracking in mass spectrometry analyses.

-

Metabolism and Pharmacokinetics :

- Isonicotinic acid is produced through the acetylation of isoniazid, which is then metabolized into several compounds including acetylhydrazine and INA-d4. Studies using high-performance liquid chromatography (HPLC) and mass spectrometry have confirmed the formation of INA-d4 during the metabolism of isoniazid in biological systems .

-

Biological Effects :

- Antimicrobial Activity : Research indicates that compounds derived from isonicotinic acid exhibit significant antibacterial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition of bacterial growth .

- Histone Modification : INA-d4 has been implicated in histone modifications, particularly through a process known as isonicotinylation. This modification can alter gene expression by loosening chromatin structure, thereby promoting transcriptional activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various isonicotinic acid derivatives, including INA-d4. The results demonstrated that certain derivatives had enhanced activity against non-tuberculous mycobacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Histone Acylation

In a cellular model, treatment with isoniazid led to increased levels of histone K inic marks, which were associated with enhanced transcription of genes involved in metabolic pathways. This suggests that INA-d4 may play a role in epigenetic regulation through histone modification .

Data Tables

Propriétés

IUPAC Name |

2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBYWOBDOCUKOW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.